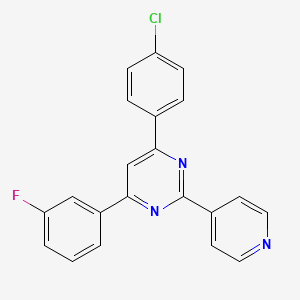
4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with chlorophenyl, fluorophenyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: Introduction of the chlorophenyl, fluorophenyl, and pyridyl groups can be carried out through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridyl or phenyl rings.
Reduction: Reduction reactions could target the pyrimidine ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, organometallic reagents, or strong bases.
Major Products
The major products would depend on the specific reaction conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potentially as a drug candidate for targeting specific enzymes or receptors.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)quinazoline
- 4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)triazine
Uniqueness
The unique combination of substituents in 4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine may confer specific binding properties or reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C21H13ClFN3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(3-fluorophenyl)-2-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C21H13ClFN3/c22-17-6-4-14(5-7-17)19-13-20(16-2-1-3-18(23)12-16)26-21(25-19)15-8-10-24-11-9-15/h1-13H |
InChI Key |
QMMONNWTSVLTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11069815.png)
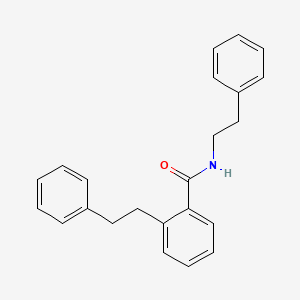
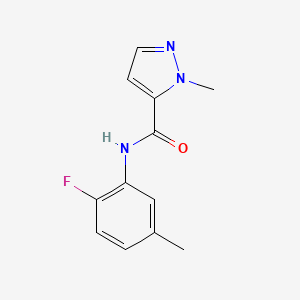
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]furan-3-carboxamide](/img/structure/B11069832.png)
![N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069833.png)
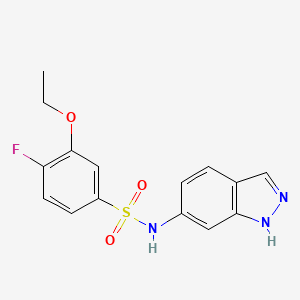
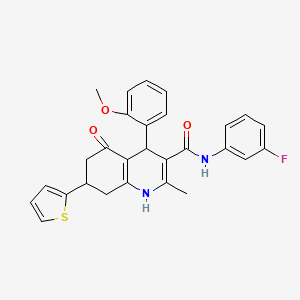
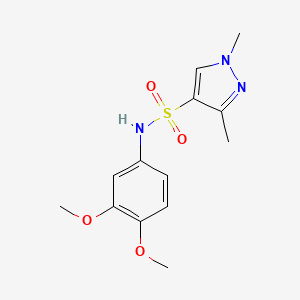
![4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11069868.png)
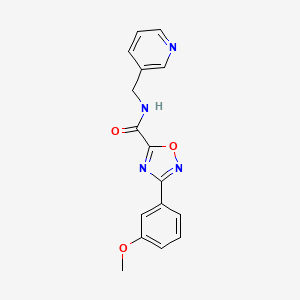
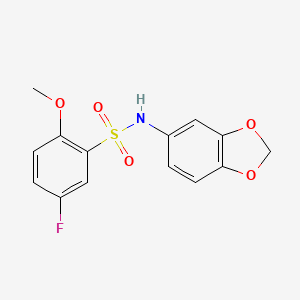
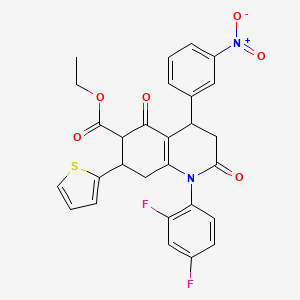
![ethyl 4-[({2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B11069888.png)
![4-[(4E)-4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11069892.png)
